An In-depth Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
An In-depth Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS Number: 3449-49-8
This technical guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, presenting data in a clear and accessible format.
Compound Data
A summary of the key quantitative data for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 3449-49-8 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| Molecular Weight | 215.25 g/mol | [3] |
| Appearance | Brown solid | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 9.0627(2) Å, b = 14.0285(3) Å, c = 8.5506(2) Å, β = 101.815(1)° | [2] |
| Dihedral Angle (Benzene-Pyrrole) | 1.69(6)° | [2] |
Synthesis Protocols
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can be achieved through several synthetic routes. The Fischer indole synthesis and the Borsche-Drechsel cyclization are two prominent methods.
Fischer Indole Synthesis
This is a widely used and effective method for the preparation of the tetrahydrocarbazole core.[4] The reaction involves the acid-catalyzed cyclization of a hydrazone.
Experimental Protocol:
A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 1 mmol) is prepared in a mixture of 20 mL of acetic acid and 5 mL of hydrochloric acid. This solution is then refluxed for 2 hours in an oil bath pre-heated to 125-130°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water with continuous stirring. The resulting brown solid precipitate is collected, purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (95:5) mixture as the eluent. The final product is obtained after recrystallization from ethanol.[2]
Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is another key method for synthesizing tetrahydrocarbazoles. This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones and is considered a specific application of the broader Fischer indole synthesis.[5][6]
Conceptual Steps:
-
Hydrazone Formation: Condensation of p-methoxyphenylhydrazine with cyclohexanone to form the corresponding arylhydrazone.
-
Acid-Catalyzed Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution followed by elimination of ammonia to yield the tetrahydrocarbazole ring system.
Biological Activities and Potential Applications
Carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific data for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.
Acetylcholinesterase Inhibition
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[7] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function.
Experimental Protocol for AChE Inhibition Assay (Ellman's Method):
The inhibitory activity of the compound on AChE can be determined using a modified Ellman's spectrophotometric method. This assay measures the rate of formation of thiocholine from the substrate acetylthiocholine iodide, which in turn reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The absorbance of this product is measured over time to determine the enzyme activity. The assay is performed with and without the test compound to determine its inhibitory effect.[7]
Anticancer and Neuroprotective Potential
The carbazole scaffold is present in numerous natural products and synthetic molecules with demonstrated pharmacological activities, including anticancer, antibacterial, and antiviral properties.[8] Methoxy-substituted carbazoles, in particular, have shown potential in both neuroprotection and cancer therapy.[9] Some carbazole derivatives have been found to induce apoptosis in cancer cells and exhibit cytotoxic activity against various cancer cell lines.[4] Furthermore, certain carbazole alkaloids have demonstrated a dual role by protecting neuronal cells from oxidative stress while being cytotoxic to cancer cells.[9]
In Vitro Cytotoxicity Assay (MTT Assay):
The cytotoxic effects of the compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Experimental Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is replaced with fresh medium containing MTT, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader.
References
- 1. rndmate.com [rndmate.com]
- 2. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
